1-(4-((5-Phenylbenzo[d]oxazol-2-yl)methyl)piperazin-1-yl)but-2-yn-1-one
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Overview
Description
1-{4-[(5-PHENYL-1,3-BENZOXAZOL-2-YL)METHYL]PIPERAZINO}-2-BUTYN-1-ONE is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 1-{4-[(5-PHENYL-1,3-BENZOXAZOL-2-YL)METHYL]PIPERAZINO}-2-BUTYN-1-ONE typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring .
Industrial production methods for such compounds often employ continuous flow reactors to ensure consistent quality and yield. These methods also utilize advanced purification techniques like chromatography and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
1-{4-[(5-PHENYL-1,3-BENZOXAZOL-2-YL)METHYL]PIPERAZINO}-2-BUTYN-1-ONE undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated or carboxylated derivatives, while reduction leads to the formation of amines or alcohols .
Scientific Research Applications
1-{4-[(5-PHENYL-1,3-BENZOXAZOL-2-YL)METHYL]PIPERAZINO}-2-BUTYN-1-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(5-PHENYL-1,3-BENZOXAZOL-2-YL)METHYL]PIPERAZINO}-2-BUTYN-1-ONE involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1-{4-[(5-PHENYL-1,3-BENZOXAZOL-2-YL)METHYL]PIPERAZINO}-2-BUTYN-1-ONE can be compared with other benzoxazole derivatives such as:
2-(4-Morpholinyl)benzoxazole: Known for its anticancer properties.
5-Phenylbenzoxazole: Exhibits significant antimicrobial activity.
2-(2-Hydroxyphenyl)benzoxazole: Used in the development of fluorescent dyes.
The uniqueness of 1-{4-[(5-PHENYL-1,3-BENZOXAZOL-2-YL)METHYL]PIPERAZINO}-2-BUTYN-1-ONE lies in its combination of the benzoxazole core with the piperazine and butynone moieties, which enhances its biological activity and broadens its range of applications .
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[4-[(5-phenyl-1,3-benzoxazol-2-yl)methyl]piperazin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C22H21N3O2/c1-2-6-22(26)25-13-11-24(12-14-25)16-21-23-19-15-18(9-10-20(19)27-21)17-7-4-3-5-8-17/h3-5,7-10,15H,11-14,16H2,1H3 |
InChI Key |
FPAATDJGRXGMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)CC2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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